molecular formula C18H26O6 B1326077 Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate CAS No. 951888-07-6

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Cat. No. B1326077
M. Wt: 338.4 g/mol
InChI Key: PUOFYBAKHJQJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 7-oxoheptanoate has been described using a reaction of cycloheptanone with potassium persulfate in ethanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the oxoheptanoate in good yields . This method could potentially be adapted for the synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate by introducing the trimethoxyphenyl group at the appropriate step in the synthesis.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is not provided, the structure of similar compounds has been confirmed using spectroscopic techniques such as FT-IR, NMR (1D and 2D), and ESI-MS . These techniques could be employed to confirm the structure of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate once synthesized.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate. However, the related compound ethyl 7-oxoheptanoate can undergo further chemical transformations, such as protection of the aldehyde group and conversion of the carboxylic ester to an acetate . These reactions could be relevant for further functionalization of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate are not directly reported in the papers. However, computational methods such as density functional theory (DFT) have been used to calculate molecular geometry and vibrational frequencies of similar compounds . These methods could be applied to Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate to predict its properties. Additionally, the solubility, melting point, and other physical properties could be inferred from related compounds once synthesized.

Scientific Research Applications

Antiproliferative Activity

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate derivatives have shown potential in antiproliferative activities. For instance, a compound similar in structure exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).

Chemical Transformation and Synthesis

This compound has been involved in studies exploring its chemical transformations. For example, a study on the transformation of related compounds into δ-oxo acid esters in an acidic medium offers insight into its potential applications in synthetic chemistry (Lozanova & Veselovsky, 2005).

Synthesis Methods

Research has been conducted on the synthesis methods of related compounds. For example, one study describes the one-pot synthesis of Ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, which might provide insights into efficient production methods for similar compounds (Zeng Wei-chua, 2013).

Bioactive Potentials

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate and related compounds have been studied for their bioactive potentials. For instance, similar compounds isolated from mollusks were investigated for their antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Intermediate in Drug Synthesis

This compound has also been studied as an intermediate in the synthesis of other chemical entities. A related study discusses the synthesis of Ethyl 7-Chloro-2-oxoheptylate, an intermediate of cilastatin, indicating the relevance of such compounds in pharmaceutical synthesis (Chen Xin-zhi, 2006).

Precursor for Synthesis

It has been used as a precursor in the synthesis of complex organic compounds. For example, Ethyl 3-(2,4-dioxocyclohexyl)propanoate was explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones (Thakur, Sharma, & Das, 2015).

properties

IUPAC Name

ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFYBAKHJQJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254982
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

CAS RN

951888-07-6
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.